(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate (S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate
Brand Name: Vulcanchem
CAS No.: 847729-63-9
VCID: VC4491322
InChI: InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17)/t10-/m0/s1
SMILES: CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C
Molecular Formula: C14H18N2O2
Molecular Weight: 246.31

(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate

CAS No.: 847729-63-9

Cat. No.: VC4491322

Molecular Formula: C14H18N2O2

Molecular Weight: 246.31

* For research use only. Not for human or veterinary use.

(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate - 847729-63-9

Specification

CAS No. 847729-63-9
Molecular Formula C14H18N2O2
Molecular Weight 246.31
IUPAC Name tert-butyl N-[(1S)-1-(4-cyanophenyl)ethyl]carbamate
Standard InChI InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17)/t10-/m0/s1
Standard InChI Key SYCYTDVODOGBBU-JTQLQIEISA-N
SMILES CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Profile

(S)-tert-Butyl 1-(4-cyanophenyl)ethylcarbamate belongs to the carbamate class of organic compounds, with the systematic IUPAC name tert-butyl N-[(1S)-1-(4-cyanophenyl)ethyl]carbamate. Its molecular formula is C₁₄H₁₈N₂O₂, and it has a molecular weight of 246.3 g/mol . The structure comprises:

  • A stereogenic center at the ethylcarbamate group, conferring (S)-configuration.

  • A 4-cyanophenyl moiety, enhancing electron-withdrawing properties.

  • A tert-butyloxycarbonyl (Boc) protecting group, critical for stability during synthetic processes.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.3 g/mol
CAS Number847729-63-9
Enantiomeric Form(S)-configuration

Stereochemical Considerations

The compound exists as one enantiomer of the racemic mixture tert-butyl 1-(4-cyanophenyl)ethylcarbamate. The (R)-enantiomer (CAS 1149727-73-0) shares identical molecular formula and weight but differs in spatial arrangement. Chirality influences biological interactions, making enantioselective synthesis crucial for pharmaceutical applications.

Synthesis and Industrial Preparation

Reaction Mechanism

The synthesis typically involves a two-step process:

  • Enantioselective Reduction: (S)-1-(4-Cyanophenyl)ethanol is prepared via asymmetric reduction of 4-cyanophenylacetophenone using chiral catalysts.

  • Carbamate Formation: The alcohol reacts with tert-butyl chloroformate (Boc-Cl) in anhydrous dichloromethane or tetrahydrofuran, mediated by a base such as triethylamine:

    (S)-1-(4-Cyanophenyl)ethanol + Boc-ClEt3N(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate + HCl\text{(S)-1-(4-Cyanophenyl)ethanol + Boc-Cl} \xrightarrow{\text{Et}_3\text{N}} \text{(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate + HCl}

    The Boc group protects the amine, preventing undesired side reactions.

Purification and Scalability

Industrial-scale production employs continuous flow reactors to enhance yield and reduce reaction time. Purification via high-performance liquid chromatography (HPLC) ensures enantiomeric excess >98%, critical for pharmacological studies.

ManufacturerQuantityPricePurity
ChemScene100 mg$159Not specified
Abosyn1 g$81695–98%
A1 Biochem5 g$1,15095%

Applications in Medicinal Chemistry

Drug Intermediate

The compound’s Boc-protected amine and cyanophenyl group make it a precursor for:

  • Kinase Inhibitors: The cyanophenyl moiety mimics ATP-binding sites in kinases, potentially modulating cancer pathways.

  • Antiviral Agents: Carbamates exhibit protease inhibition activity, relevant in HIV and hepatitis C drug development.

Structural Advantages

  • Stability: The tert-butyl group resists hydrolysis under acidic conditions, enabling storage and handling.

  • Modularity: The 4-cyanophenyl group facilitates π-π stacking with aromatic residues in target proteins.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with cytochrome P450 enzymes using X-ray crystallography.

  • Toxicological Profiling: Assess acute/chronic toxicity in in vitro hepatocyte models.

  • Spectral Characterization: Expand NMR and IR databases for quality control in synthesis.

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